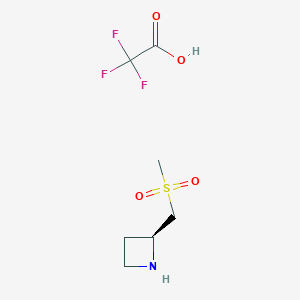

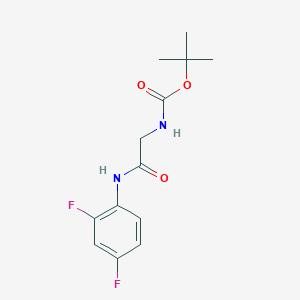

(2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid” is a complex chemical compound. The trifluoroacetic acid (TFA) part of the compound is an ultra-short-chain PFAS and the simplest perfluorocarboxylic acid (PFCA) . Azetidines, on the other hand, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Molecular Structure Analysis

Trifluoroacetic acid (TFA) has a simple molecular structure which makes it a suitable model compound for studying the destruction of PFAS . Azetidines have a considerable ring strain, but their ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Hydrothermal processing in compressed liquid water degrades TFA at relatively mild conditions (T = 150 – 250 ˚C, P < 30 MPa), initially yielding gaseous products, such as CHF3 and CO2 . The reactivity of azetidines is driven by a considerable ring strain .Physical And Chemical Properties Analysis

TFA is not hydrophobic, is a strong acid and is highly soluble in water. It has a low water octanol partition coefficient KOW, about 2000 times lower than PFOA . Azetidines are stable and can be handled easily due to their unique reactivity .Applications De Recherche Scientifique

Environmental Degradation and Toxicity Studies

- Microbial Degradation of Polyfluoroalkyl Chemicals : A study by Liu & Avendaño (2013) reviews the microbial degradation of polyfluoroalkyl chemicals, which are potential precursors to perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). This work highlights the environmental fate and effects of these precursors, their microbial degradation pathways, and novel degradation intermediates and products (Liu & Avendaño, 2013).

Analytical and Synthetic Applications

- Trifluoromethanesulfonic Acid in Organic Synthesis : Kazakova & Vasilyev (2017) discuss the use of trifluoromethanesulfonic acid (triflic acid, TfOH) in organic synthesis, including its application in electrophilic aromatic substitution reactions and the synthesis of carbo- and heterocyclic structures. The high protonating power and low nucleophilicity of TfOH make it a valuable reagent in the synthesis of new organic compounds, which could relate to the broader context of synthesizing and manipulating compounds like "(2S)-2-(methanesulfonylmethyl)azetidine trifluoroacetic acid" (Kazakova & Vasilyev, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-(methylsulfonylmethyl)azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.C2HF3O2/c1-9(7,8)4-5-2-3-6-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7)/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFHXLCNSXSGEP-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CCN1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C[C@@H]1CCN1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((Methylsulfonyl)methyl)azetidine 2,2,2-trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2802679.png)

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2802685.png)

![3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2802686.png)

![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)

![Potassium 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2802693.png)

![3-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2802698.png)

![Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2802702.png)